
H-Glu(otbu)-NH2 hcl
Overview
Description
H-Glu(otbu)-NH2 hydrochloride is a derivative of glutamic acid, where the amino group is protected by a tert-butyl group. This compound is commonly used in peptide synthesis and as a building block in the preparation of various bioactive molecules. It is known for its stability and ease of handling, making it a valuable reagent in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu(otbu)-NH2 hydrochloride typically involves the protection of the amino group of glutamic acid with a tert-butyl group. This is achieved through the reaction of glutamic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to introduce the amino group, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of H-Glu(otbu)-NH2 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
H-Glu(otbu)-NH2 hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyl group can be replaced with other protecting groups or functional groups.
Hydrolysis: The compound can be hydrolyzed to remove the tert-butyl group, yielding the free amino acid.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as trifluoroacetic acid or hydrochloric acid are commonly used to remove the tert-butyl group.
Hydrolysis: Hydrolysis can be carried out under acidic or basic conditions, depending on the desired product.
Coupling Reactions: Coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used in the presence of catalysts such as 1-hydroxybenzotriazole (HOBt).
Major Products Formed
Substitution Reactions: The major products include derivatives with different protecting groups or functional groups.
Hydrolysis: The primary product is the free amino acid, glutamic acid.
Coupling Reactions: The major products are peptides or peptide derivatives.
Scientific Research Applications
Peptide Synthesis
H-Glu(otbu)-NH2·HCl serves as a crucial building block in peptide synthesis. Its protected amino group allows for selective coupling reactions while preventing unwanted side reactions. This compound is particularly useful in the formation of complex peptides and proteins through various synthetic routes, including solid-phase peptide synthesis (SPPS) techniques.
Drug Delivery Systems
The compound has been utilized in developing advanced drug delivery systems, especially through the synthesis of dendritic polymers. These polymers can encapsulate therapeutic agents, enhancing their solubility and stability, which is critical for effective drug delivery. For instance, H-Glu(otbu)-NH2·HCl has been employed to synthesize unimolecular micelles that effectively deliver doxorubicin, a chemotherapeutic agent .
Substance P Antagonism
Research indicates that H-Glu(otbu)-NH2·HCl can act as a substance P antagonist, which may have implications in pain management and inflammation control. Modifications of glutamate derivatives, including this compound, have shown promise in developing potent antagonists against substance P .
Case Study 1: Synthesis of Dendritic Peptides
In a study conducted by researchers at Apollo Scientific, H-Glu(otbu)-NH2·HCl was pivotal in synthesizing dendritic poly(γ-L-glutamic acid) (PBG) chains. The synthesized PBG was functionalized with polyethylene oxide (PEO) segments to create unimolecular micelles capable of delivering doxorubicin effectively. This approach demonstrated the compound's utility in enhancing drug delivery mechanisms .
Case Study 2: Development of Substance P Antagonists
Manolopoulou et al. (1993) explored modifications to glutamate derivatives to develop antagonists for substance P. Their findings indicated that compounds derived from H-Glu(otbu)-NH2·HCl exhibited significant activity against substance P, suggesting potential therapeutic applications in managing pain and inflammatory responses .
Mechanism of Action
The mechanism of action of H-Glu(otbu)-NH2 hydrochloride involves its role as a protected amino acid derivative. The tert-butyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules. The compound can be deprotected under specific conditions to yield the free amino acid, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
H-Glu(otbu)-OtBu hydrochloride: Another derivative of glutamic acid with both the amino and carboxyl groups protected by tert-butyl groups.
H-Glu(OBzl)-OtBu hydrochloride: A derivative with the amino group protected by a benzyl group and the carboxyl group protected by a tert-butyl group.
H-Glu(OMe)-OtBu hydrochloride: A derivative with the amino group protected by a methoxy group and the carboxyl group protected by a tert-butyl group.
Uniqueness
H-Glu(otbu)-NH2 hydrochloride is unique due to its specific protection of the amino group with a tert-butyl group, which provides stability and ease of handling. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Biological Activity
H-Glu(otbu)-NH2 hydrochloride, a derivative of glutamic acid, has garnered attention in biochemical research due to its role as a versatile building block in peptide synthesis and its applications in drug development, particularly in antibody-drug conjugates (ADCs) and proteolysis targeting chimeras (PROTACs). This article delves into the biological activity of H-Glu(otbu)-NH2 HCl, exploring its mechanisms of action, cellular effects, and relevant research findings.
Overview of this compound
- Chemical Structure : this compound is characterized by the presence of a tert-butyl group protecting the amino group of glutamic acid, enhancing its stability and solubility.
- Molecular Formula : C₉H₁₉ClN₂O₃
- Molecular Weight : 238.71 g/mol
- CAS Number : 108607-02-9
This compound primarily functions as a non-cleavable linker in the synthesis of ADCs. In this context, it facilitates the attachment of cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells while minimizing damage to healthy tissues. The compound's stability under physiological conditions is crucial for maintaining the integrity of the drug-linker complex until it reaches its target.
Biochemical Pathways
- Antibody-Drug Conjugates (ADCs) :
- This compound is integral in forming stable linkages that connect antibodies with cytotoxic agents, enhancing therapeutic efficacy against tumors.
- Proteolysis Targeting Chimeras (PROTACs) :
- This compound also plays a role in PROTACs, which are designed to induce targeted protein degradation, thereby modulating cellular functions.
Cellular Effects
The biological activity of this compound extends to various cellular processes:
- Cell Signaling : It can influence signaling pathways by modifying protein interactions and enzymatic activities.
- Gene Expression : The compound may affect transcriptional regulation through interactions with transcription factors.
- Metabolic Pathways : As a glutamic acid derivative, it participates in metabolic pathways that are critical for cellular homeostasis.
Table 1: Summary of Biological Activities
Case Study: ADC Development
In a study focused on ADCs, researchers utilized this compound to create stable linkers that enhanced the therapeutic index of anticancer drugs. The results demonstrated improved selectivity and reduced off-target effects in preclinical models, highlighting the compound's potential in clinical applications.
Case Study: PROTAC Applications
Another research initiative explored the use of this compound in PROTACs aimed at degrading specific oncogenic proteins. The findings indicated that the incorporation of this linker significantly increased the efficacy of protein degradation compared to traditional methods.
Properties
IUPAC Name |
tert-butyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-7(12)5-4-6(10)8(11)13;/h6H,4-5,10H2,1-3H3,(H2,11,13);1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLREMKEFHDCSV-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704827 | |
Record name | tert-Butyl L-alpha-glutaminate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108607-02-9 | |
Record name | tert-Butyl L-alpha-glutaminate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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